
(2-(O-Tolyl)thiazol-4-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-(O-Tolyl)thiazol-4-YL)methanamine” is a chemical compound with the molecular formula C11H12N2S . It has a molecular weight of 204.3 and is a dark brown liquid . The IUPAC name for this compound is [2-(2-methylphenyl)-1,3-thiazol-4-yl]methanamine .
Molecular Structure Analysis
The InChI code for “(2-(O-Tolyl)thiazol-4-YL)methanamine” is 1S/C11H12N2S/c1-8-4-2-3-5-10(8)11-13-9(6-12)7-14-11/h2-5,7H,6,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2-(O-Tolyl)thiazol-4-YL)methanamine” is a dark brown liquid . It should be stored at 0-8°C .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : A study by Shimoga, Shin, and Kim (2018) outlines the synthesis of similar thiazole derivatives, emphasizing high yield and detailed spectroscopic characterization, including UV-Vis, FTIR, DSC, 13C/1H-NMR, and mass spectrometry techniques (Shimoga, Shin, & Kim, 2018).
Molecular Dynamics and Corrosion Inhibition : Khaled and Amin (2009) explored the adsorption of thiazole derivatives on steel surfaces in sulfuric acid solutions, finding that certain derivatives showed effective corrosion inhibition (Khaled & Amin, 2009).
Crystal Structure Analysis : The molecular structures of some thiazole derivatives have been determined using single-crystal X-ray diffraction, as illustrated by Heydari et al. (2016), providing insights into their chemical composition and structure (Heydari, Shahrekipour, Graiff, & Tahamipour, 2016).
Chemical Applications and Properties
Antimicrobial Activities : Research by Landage, Thube, and Karale (2019) indicates the synthesis of novel thiazolyl compounds with antibacterial properties, highlighting the potential of thiazole derivatives in antimicrobial applications (Landage, Thube, & Karale, 2019).
Catalytic Applications : A study by Karabuğa et al. (2015) demonstrates the use of thiazole derivatives in catalyzing transfer hydrogenation reactions, showing high conversions and TOF values, indicating their efficacy as catalysts (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Antifungal and Antibacterial Properties : Barot, Manna, and Ghate (2017) synthesized thiazole derivatives displaying significant antibacterial and antifungal activities, suggesting their potential in medical and pharmaceutical applications (Barot, Manna, & Ghate, 2017).
Miscellaneous Applications
Quantitative Structure-Activity Relationship (QSAR) : Brzezińska, Kośka, and Walczyński (2003) conducted QSAR analysis of thiazole derivatives for H1-antihistamine activity, providing valuable insights for predicting pharmacological activities of new drug candidates (Brzezińska, Kośka, & Walczyński, 2003).
Polymer Synthesis : Mallakpour and Ahmadizadegan (2013) reported on the synthesis of optically active poly(amide-imide)s bearing thiazole moieties, suggesting applications in material science and polymer technology (Mallakpour & Ahmadizadegan, 2013).
properties
IUPAC Name |
[2-(2-methylphenyl)-1,3-thiazol-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-4-2-3-5-10(8)11-13-9(6-12)7-14-11/h2-5,7H,6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKRWTGCZXPKCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586189 |
Source


|
| Record name | 1-[2-(2-Methylphenyl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(O-Tolyl)thiazol-4-YL)methanamine | |
CAS RN |
885280-68-2 |
Source


|
| Record name | 1-[2-(2-Methylphenyl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

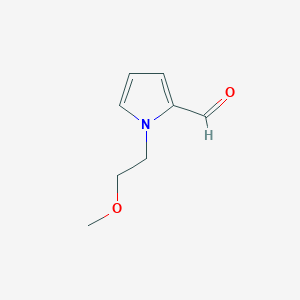

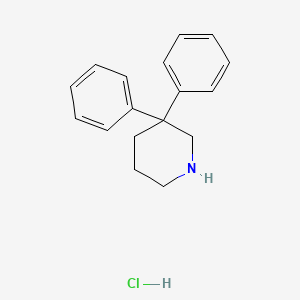
![3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1356482.png)




![2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine](/img/structure/B1356498.png)
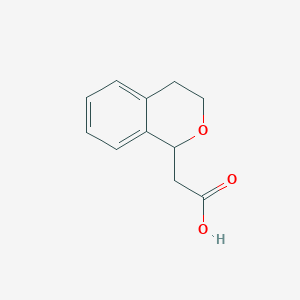
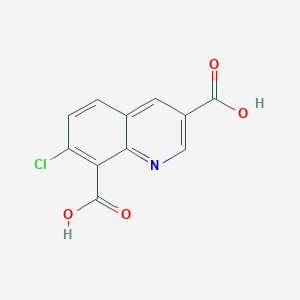
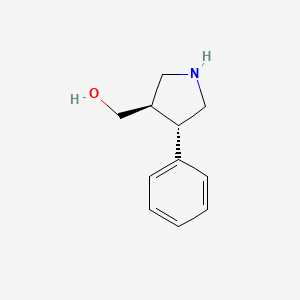

![[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine](/img/structure/B1356504.png)